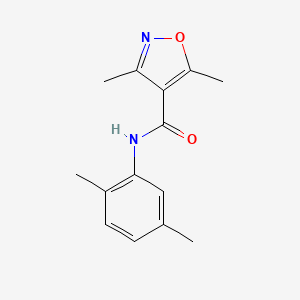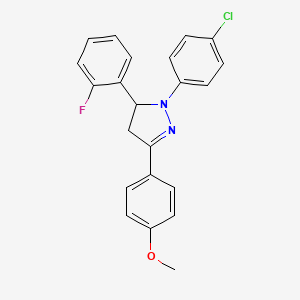![molecular formula C26H30N2O2 B4947957 2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]cyclopropane-1-carboxamide](/img/structure/B4947957.png)
2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]cyclopropane-1-carboxamide is a complex organic compound featuring a cyclopropane ring, which is known for its unique structural and chemical properties. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents . The reaction conditions often require the presence of catalysts like rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another cyclopropane-containing compound with potential biological activities.
2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide: A structurally similar compound with different substituents.
Uniqueness
2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]cyclopropane-1-carboxamide is unique due to its specific arrangement of cyclopropane and phenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c29-25(21-15-19(21)17-9-3-1-4-10-17)27-23-13-7-8-14-24(23)28-26(30)22-16-20(22)18-11-5-2-6-12-18/h1-6,9-12,19-24H,7-8,13-16H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJXVTVSUSYJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2CC2C3=CC=CC=C3)NC(=O)C4CC4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4947888.png)

![2-phenyl-N-[6-[(2-phenylacetyl)amino]pyridin-2-yl]acetamide](/img/structure/B4947895.png)
![3-(2,2-DIMETHYLOXAN-4-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B4947903.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B4947909.png)
![(3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B4947920.png)
![5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4947925.png)

![4-[(2-hydroxy-5-methylphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B4947941.png)
![(2-Fluoro-5-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B4947952.png)

![3-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B4947969.png)

![N-[2-(4-fluorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide](/img/structure/B4947985.png)
